1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen recent advances . These heterocycles are key components to functional molecules used in various applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a heterocyclic structural motif . This ring is substituted with ethyl and methyl groups, and also contains a carbaldehyde functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.26 . The compound is recommended to be stored at temperatures between 28°C .Scientific Research Applications
Structural Analysis and Reactivity :
- A study on N-unsubstituted 1,2,4-triazole-3-carbaldehydes, which are structurally related to benzimidazole-2-carbaldehyde, showed that these compounds can dimerize in solid state and exist as monomers in solution. This parallels with benzimidazole-2-carbaldehyde, indicating potential reactivity and stability characteristics of such compounds (Browne, 1971).
- Another study synthesized a compound similar to 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde, highlighting its molecular structure and intramolecular hydrogen bonding, which could suggest potential applications in molecular design and synthesis (Geiger & Destefano, 2014).
Synthetic Applications :
- Benzimidazole-2-carbaldehyde has been used in reactions with enamines to form various compounds, demonstrating its versatility in organic synthesis (Ukhin et al., 1999).
- A facile synthesis method for novel carbazole derivatives using benzimidazole-2-carbaldehyde was reported, indicating its utility in creating complex organic molecules (Kandemir & Sengul, 2015).
Catalytic Applications :
- A study involving iron(II) complexes with benzimidazole-2-yl-phenol derivatives, including a 5,6-dimethyl variant, revealed their potential in catalyzing ethylene oligomerization, suggesting industrial applications (Haghverdi et al., 2018).
Chemical Reactivity and Transformations :
- Research on dimethoxy activated benzimidazoles, including benzimidazole-2-carbaldehydes, discussed their reactivity and provided synthetic routes to new heterocyclic structures, which could be relevant for the development of pharmaceuticals and other organic compounds (Black et al., 2020).
Properties
IUPAC Name |
1-ethyl-5,6-dimethylbenzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-14-11-6-9(3)8(2)5-10(11)13-12(14)7-15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYIQIVNITZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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